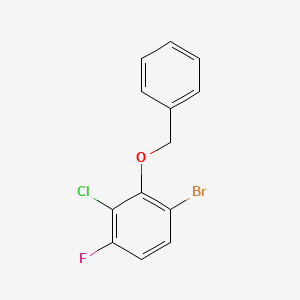

2-(Benzyloxy)-1-bromo-3chloro-4-fluorobenzene

Description

Significance of Polyhalogenated Aromatic Ethers in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Polyhalogenated aromatic ethers are a class of compounds that feature an aromatic ring substituted with multiple halogen atoms and an ether group. This combination of functional groups imparts unique chemical properties that make them highly valuable in both organic synthesis and medicinal chemistry.

In organic synthesis, the presence of multiple, different halogen atoms (e.g., fluorine, chlorine, bromine) on the aromatic ring allows for selective, stepwise reactions. The varying reactivity of the carbon-halogen bonds enables chemists to perform sequential cross-coupling reactions, introducing different molecular fragments at specific positions. Furthermore, the halogen substituents significantly influence the electron density of the aromatic ring, which can be exploited to control the regioselectivity of further chemical transformations. acs.org

In medicinal chemistry, aromatic moieties are prevalent in pharmaceuticals as they provide a stable, rigid structure for binding to biological targets like proteins and nucleic acids. jocpr.com The incorporation of halogens and ether groups can profoundly impact a drug molecule's properties:

Lipophilicity : Halogens can increase a molecule's fat-solubility, which can enhance its ability to cross cell membranes and improve bioavailability. jocpr.com

Metabolic Stability : The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, increasing the drug's half-life in the body. nih.gov

Binding Interactions : Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can enhance the binding affinity and selectivity of a drug for its target receptor.

Conformational Control : The ether linkage provides a degree of conformational flexibility while also acting as a hydrogen-bond acceptor, which is a crucial feature in drug design. wikipedia.org

These attributes make polyhalogenated aromatic ethers sought-after building blocks for the synthesis of novel therapeutic agents and other high-value chemical products.

Overview of Strategic Importance of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene as a Versatile Synthetic Intermediate

The strategic importance of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene lies in the distinct reactivity of its multiple functional groups, which allows it to serve as a versatile platform for constructing complex, multi-substituted aromatic structures. Each substituent offers a potential site for selective chemical modification.

The core structure contains four key functional elements:

A Bromo Group (-Br) : The carbon-bromine bond is highly susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), making it an excellent handle for introducing new carbon-carbon or carbon-heteroatom bonds.

A Chloro Group (-Cl) : While generally less reactive than the bromo group in cross-coupling reactions, the carbon-chlorine bond can be activated under specific catalytic conditions. This differential reactivity allows for sequential functionalization, where the bromo group can be reacted selectively while leaving the chloro group intact for a subsequent transformation.

A Fluoro Group (-F) : The carbon-fluorine bond is the strongest carbon-halogen bond and is typically unreactive in cross-coupling reactions. It serves as a stable substituent that modifies the electronic properties of the ring and can be a desirable feature in the final target molecule, particularly in medicinal chemistry.

A Benzyloxy Group (-OCH₂Ph) : This group is a common protecting group for a phenol. It is stable under many reaction conditions but can be readily cleaved (debenzylated) under reductive conditions (e.g., hydrogenolysis) to reveal a hydroxyl group (-OH). This hydroxyl group can then be used for further reactions, such as ether or ester formation.

This combination of a cleavable protecting group and halogens of varying reactivity makes the molecule a powerful intermediate. A chemist can, for example, perform a Suzuki coupling at the bromine position, followed by a Buchwald-Hartwig amination at the chlorine position, and finally, deprotect the benzyloxy group to reveal a phenol, all in a controlled, stepwise manner.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene Note: The following data are based on typical values for similarly structured polyhalogenated aromatic compounds.

| Property | Value |

| Molecular Formula | C₁₃H₉BrClFO |

| Molecular Weight | 315.57 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Low in water; higher in organic solvents |

Historical Context and Evolution of Synthetic Methodologies for Analogous Multisubstituted Aromatic Systems

The synthesis of multisubstituted aromatic compounds has been a central theme in organic chemistry for over a century. The methods to achieve these structures have evolved dramatically, moving from classical, often low-yielding reactions to highly efficient and selective modern techniques.

Early Methods (Classical Electrophilic Aromatic Substitution) : Historically, the primary method for functionalizing benzene (B151609) rings was through electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org While powerful, this approach suffers from significant limitations when creating complex substitution patterns. The directing effects of existing substituents often lead to mixtures of isomers (ortho, meta, para) that are difficult to separate, and strongly deactivating groups on the ring can prevent further reactions. libretexts.org

The Rise of Cross-Coupling : The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized aromatic synthesis. Reactions named after pioneers like Suzuki, Heck, Stille, and Sonogashira provided reliable and high-yielding methods for forming C-C and C-heteroatom bonds at specific positions, typically defined by a halogen or triflate group. This allowed for the programmed and convergent assembly of complex aromatic molecules that were previously inaccessible.

Modern Strategies (C-H Activation and Aryne Chemistry) : In recent decades, synthetic chemistry has pushed towards even greater efficiency, focusing on methods that avoid the pre-functionalization (e.g., halogenation) of starting materials. Direct C-H activation or functionalization has emerged as a powerful strategy, where catalysts are used to selectively replace a hydrogen atom on the aromatic ring with a new functional group. rsc.org This approach reduces the number of synthetic steps and improves atom economy. rsc.org Concurrently, there has been a resurgence of interest in the chemistry of highly reactive intermediates known as arynes. acs.orgresearchgate.net Modern methods allow for the mild generation of arynes, which can then undergo a variety of transformations to rapidly install multiple substituents onto an aromatic ring, often with high regioselectivity. acs.orgresearchgate.net

The evolution from classical EAS to modern catalytic methods reflects a continuous drive towards greater precision and efficiency in molecular construction, enabling the synthesis of the highly functionalized aromatic compounds that are vital to science and technology today. sciencedaily.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-4-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-7-11(16)12(15)13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAFRDCNSXEDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216012 | |

| Record name | Benzene, 1-bromo-3-chloro-4-fluoro-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179038-30-1 | |

| Record name | Benzene, 1-bromo-3-chloro-4-fluoro-2-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179038-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-chloro-4-fluoro-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 2 Benzyloxy 1 Bromo 3 Chloro 4 Fluorobenzene

Strategic Disconnections and Precursor Identification for the Target Compound

The development of a viable synthetic route for 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene hinges on a logical retrosynthetic analysis. This process involves systematically deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors.

Retrosynthetic Approaches Targeting Halogenation Patterns and Benzyloxy Ether Introduction

The primary strategic disconnections for the target compound involve the carbon-oxygen ether linkage and the carbon-halogen bonds. Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-Stage Etherification: This approach disconnects the benzyloxy ether bond first. This identifies benzyl (B1604629) bromide and a highly substituted phenol, 1-bromo-3-chloro-4-fluoro-2-phenol, as the immediate precursors. This strategy prioritizes the challenging task of regioselectively installing the three different halogen atoms onto a phenol backbone. The final step would typically be a Williamson ether synthesis or a related C-O coupling reaction.

Pathway B: Early-Stage Etherification: This alternative strategy involves introducing the bulky benzyloxy group earlier in the synthesis. The retrosynthesis would begin by disconnecting the C-Br and C-Cl bonds. This would lead to a precursor such as 2-(benzyloxy)-4-fluorobenzene. The subsequent challenge then becomes the regioselective introduction of chlorine and bromine atoms onto this less activated, sterically hindered ether.

The choice between these pathways depends on the directing effects of the substituents at each stage and the feasibility of achieving the required regioselectivity during the halogenation steps.

Direct Synthetic Routes and Mechanistic Optimization Strategies

Based on the retrosynthetic analysis, several forward-synthetic methodologies can be employed to construct 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Benzyloxy Ether Formation on Halogenated Arenes

The formation of the aryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction is a plausible strategy, particularly if a suitably activated polyhalogenated benzene (B151609) precursor is available. In this mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For the synthesis of the target molecule, this would involve the reaction of a precursor like 1-bromo-3-chloro-4-fluoro-2-halobenzene (e.g., 1-bromo-2,3-dichloro-4-fluorobenzene or 1,2-dibromo-3-chloro-4-fluorobenzene) with sodium benzoxide. The presence of multiple electron-withdrawing halogen substituents activates the ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com The reaction rate is influenced by the nature of the leaving group, with F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions. chemistrysteps.com

Table 1: Typical Conditions for SNAr Etherification

| Parameter | Condition | Purpose |

| Nucleophile | Sodium benzoxide or Benzyl alcohol with a strong base (e.g., NaH) | Provides the benzyloxy nucleophile. |

| Substrate | Electron-deficient polyhalogenated arene | The electrophilic partner for the substitution. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Stabilizes the charged intermediate (Meisenheimer complex). |

| Temperature | Elevated temperatures (e.g., 50-150 °C) | To overcome the activation energy of C-X bond cleavage. |

Regioselective Halogenation Protocols (Bromination and Chlorination) on Substituted Benzene Cores

Achieving the specific 1-bromo-3-chloro substitution pattern requires highly regioselective halogenation methods. The directing effects of the substituents already present on the aromatic core are paramount.

Starting from a precursor like 2-chloro-3-fluorophenol, the hydroxyl group would act as a powerful ortho-, para-director. Electrophilic bromination would be expected to occur at the positions ortho and para to the hydroxyl group. Given the substitution pattern, careful control of reaction conditions is necessary to achieve the desired isomer. Catalyst systems can be employed to enhance regioselectivity. For instance, Lewis basic selenoether catalysts have been shown to direct the ortho-chlorination of phenols with high efficiency. nsf.gov

Various brominating and chlorinating agents can be used, each offering different levels of reactivity and selectivity.

Table 2: Selected Reagents for Regioselective Halogenation

| Reaction | Reagent(s) | Key Features |

| Bromination | N-Bromosuccinimide (NBS) | Mild source of electrophilic bromine. |

| KBr / ZnAl–BrO₃⁻–LDHs | Provides excellent regioselectivity for mono-bromination of phenols. nih.gov | |

| TMSBr / (4‐ClC₆H₄)₂SO | Mild and highly para-selective for phenols. chemistryviews.org | |

| Chlorination | N-Chlorosuccinimide (NCS) | Mild source of electrophilic chlorine. |

| CuCl₂ / LiCl / O₂ | Copper-catalyzed regioselective chlorination of electron-rich arenes. rsc.org |

Due to the high activity of phenolic substrates, over-halogenation is a common side reaction that must be carefully managed through stoichiometry and reaction conditions. nih.gov

Fluorination Methodologies in the Synthesis of Polyhalogenated Aromatic Precursors

The introduction of fluorine into an aromatic ring often requires specialized methods due to the high reactivity of fluorinating agents. umich.edu In many synthetic strategies, the fluorine atom is incorporated early.

One classic method is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium tetrafluoroborate salt, typically derived from a corresponding aniline. For example, synthesizing a precursor like 1-bromo-2-chloro-3-fluoro-4-iodobenzene can be achieved from 4-bromo-3-chloro-2-fluoroaniline via a diazotization-iodination sequence. google.com

Another approach is nucleophilic fluorination (a Halex reaction), where a leaving group (often -Cl or -NO₂) on an activated aromatic ring is displaced by a fluoride ion source, such as KF or CsF. researchgate.net The efficiency of this reaction is highly dependent on the solvent and the presence of phase-transfer catalysts.

The development of new fluorination methods is a significant area of research, aiming for milder conditions and greater functional group tolerance. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Oxygen Bond Formation

A modern and powerful alternative to classical etherification methods is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. nih.gov This methodology allows for the formation of C-O bonds by coupling an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.gov

For the synthesis of 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, this would involve coupling a 1,3-dibromo-2-chloro-4-fluorobenzene or a similar polyhalogenated precursor with benzyl alcohol. The key to a successful Buchwald-Hartwig etherification is the choice of ligand, which influences the efficiency of the catalytic cycle, particularly the reductive elimination step that forms the C-O bond. nih.gov Bulky, electron-rich phosphine ligands are often employed. researchgate.net This method offers excellent functional group tolerance and typically proceeds under milder conditions than SNAr reactions. rsc.org

Table 3: Components of a Buchwald-Hartwig C-O Coupling System

| Component | Example(s) | Role in Catalytic Cycle |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos), Josiphos | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. nih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the alcohol and facilitates the formation of the palladium alkoxide intermediate. researchgate.net |

| Solvent | Toluene, Dioxane | Non-coordinating solvent to facilitate the reaction. |

This strategy provides a robust and versatile route for the final etherification step, accommodating the complex and sterically demanding nature of the polyhalogenated aromatic substrate.

Cascade Reactions and Multi-component Approaches in the Synthesis of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

While specific cascade or multi-component reactions leading directly to 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene are not extensively documented, the principles of these methodologies can be applied to its synthesis. For instance, a hypothetical multi-component reaction could involve the coupling of a suitably substituted benzene precursor, benzyl alcohol, and a halogenating agent in a one-pot process. Palladium-catalyzed multi-component reactions are particularly powerful for the synthesis of complex aromatic systems. Such a reaction could be envisioned to proceed via the catalytic dehydrogenation of benzyl alcohol to benzaldehyde, followed by a series of condensation and cyclization reactions with other components to build the substituted aromatic core, which would then undergo halogenation.

Development and Application of Catalytic Systems in the Synthesis of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

The synthesis of a molecule with the complexity of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene heavily relies on the use of advanced catalytic systems to control regioselectivity and achieve high efficiency in bond-forming reactions.

Transition Metal Catalysis for Selective C-Br and C-Cl Bond Formation or Functionalization

Transition metal catalysis is instrumental in the selective introduction and functionalization of halogen atoms on an aromatic ring. Palladium catalysts, in particular, have been widely developed for C-Br and C-Cl bond formation. For the synthesis of the target molecule, a palladium-catalyzed cross-coupling reaction, such as a Heck reaction, could be employed to introduce the benzyl group to a pre-halogenated benzene ring.

Furthermore, directed C-H activation using transition metal catalysts offers a powerful strategy for the regioselective introduction of bromine and chlorine. A directing group on the benzene ring can guide the metal catalyst to a specific position, enabling the selective formation of C-Br and C-Cl bonds. While specific examples for the target molecule are scarce, the extensive literature on transition-metal-catalyzed C-H halogenation provides a strong foundation for developing a suitable synthetic route.

Table 1: Potential Transition Metal Catalysts for C-Br and C-Cl Bond Formation

| Catalyst System | Reaction Type | Potential Application in Synthesis |

| Pd(OAc)₂ / Ligand | Cross-coupling | Introduction of the benzyloxy group to a trihalogenated benzene. |

| [RhCp*Cl₂]₂ | C-H Halogenation | Regioselective introduction of bromine or chlorine. |

| Cu(I) / Ligand | Sandmeyer-type reaction | Conversion of an amino group to a halogen. |

Lewis Acid and Base Catalysis in Etherification and Halogenation Reactions

Lewis acid and base catalysis plays a crucial role in both the etherification step to form the benzyloxy group and the halogenation steps.

In the context of etherification, particularly the Williamson ether synthesis, Lewis acids can activate the benzyl halide, making it more susceptible to nucleophilic attack by the phenoxide. For sterically hindered phenols, which is likely the case for the precursor to the target molecule, Lewis acid catalysis can be essential to achieve reasonable reaction rates and yields.

Conversely, Lewis base catalysis is emerging as a powerful tool for regioselective halogenation. Certain Lewis basic catalysts, such as selenoethers, have been shown to facilitate ortho-selective chlorination of phenols. This type of catalyst could be invaluable in controlling the position of chlorine introduction in a precursor to 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene.

Table 2: Lewis Acid and Base Catalysts in Key Synthetic Steps

| Catalyst Type | Example Catalyst | Reaction | Role of Catalyst |

| Lewis Acid | AlCl₃, BF₃·OEt₂ | Williamson Ether Synthesis | Activation of benzyl halide. |

| Lewis Base | Selenoether | Electrophilic Chlorination | Activation of chlorinating agent and direction of regioselectivity. |

Green Chemistry Principles and Sustainable Synthetic Approaches for 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

The synthesis of complex molecules like 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene presents an opportunity to incorporate green chemistry principles to minimize environmental impact. Key considerations include atom economy, the use of safer solvents, and the development of catalytic rather than stoichiometric processes.

Atom Economy: The concept of atom economy is central to green synthesis, aiming to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. In the context of the target molecule's synthesis, employing catalytic C-H activation for halogenation would be more atom-economical than classical electrophilic aromatic substitution methods that use stoichiometric amounts of Lewis acids.

Sustainable Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional volatile organic solvents can be replaced with greener alternatives. For instance, iron(III) chloride catalyzed benzylation of arenes with benzyl alcohols has been successfully carried out in propylene carbonate, a green and recyclable solvent.

Catalytic Approaches: As discussed in the previous sections, the use of catalytic amounts of transition metals, Lewis acids, or Lewis bases is a cornerstone of green chemistry. Catalytic processes reduce waste and energy consumption compared to stoichiometric reactions. The development of highly active and recyclable catalysts is an ongoing area of research with direct applicability to the synthesis of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

| High Atom Economy | Catalytic C-H halogenation over traditional methods. |

| Use of Safer Solvents | Propylene carbonate as a solvent for benzylation. |

| Catalysis | Use of transition metal, Lewis acid, and Lewis base catalysts to minimize waste. |

Reactivity Profiles and Mechanistic Investigations of 2 Benzyloxy 1 Bromo 3 Chloro 4 Fluorobenzene

Reactivity of Aryl Halide Moieties in 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

The benzene (B151609) ring is substituted with three different halogen atoms at positions 1, 3, and 4. The relative reactivity of these C-X bonds is a key determinant in predicting the outcomes of various transformations.

Chemoselective Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) at Bromine and Chlorine Centers

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated aromatic substrates, these reactions can often be performed chemoselectively, exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl >> C-F. whiterose.ac.uk This principle suggests that the C-Br bond at the C-1 position of 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene will be significantly more reactive than the C-Cl bond at C-3. The C-F bond at C-4 is typically inert under these conditions.

This inherent reactivity difference allows for selective functionalization at the C-1 position while leaving the C-3 and C-4 positions untouched. A variety of cross-coupling reactions are expected to proceed with high chemoselectivity.

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent, such as an arylboronic acid, is expected to selectively form a C-C bond at the C-1 position. rsc.orgnih.govnih.gov

Sonogashira Coupling : Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, should selectively occur at the C-Br bond to yield an arylalkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The mild conditions of the Sonogashira reaction are compatible with the other functional groups present. wikipedia.org

Heck Reaction : The palladium-catalyzed reaction with an alkene is predicted to proceed selectively at the C-1 position.

Buchwald-Hartwig Amination : This reaction allows for the formation of a C-N bond by coupling with an amine. High selectivity for the C-Br bond over the C-Cl bond is anticipated, which is a common feature in substrates containing both halogens. beilstein-journals.orgresearchgate.net

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the mono-functionalized product. Subsequent, more forcing conditions could potentially enable a second cross-coupling at the less reactive C-Cl position, providing a pathway for sequential, site-selective derivatization of the aromatic core.

Table 1: Predicted Chemoselective Cross-Coupling Reactions at the C-Br Center This table presents hypothetical data based on known selectivities in similar systems.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Predicted Major Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | 2-(Benzyloxy)-1-aryl-3-chloro-4-fluorobenzene |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | 2-(Benzyloxy)-1-(alkynyl)-3-chloro-4-fluorobenzene |

| Heck | H₂C=CH-R' | Pd(OAc)₂ | 2-(Benzyloxy)-1-(alkenyl)-3-chloro-4-fluorobenzene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XPhos | N-[2-(Benzyloxy)-3-chloro-4-fluorophenyl]-amine |

Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism. chemistrysteps.com It is favored on electron-poor aromatic rings, particularly when strong electron-withdrawing groups are positioned ortho or para to a good leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, the benzyloxy group is electron-donating, which generally disfavors SNAr. However, the cumulative electron-withdrawing inductive effect of the three halogen atoms can still render the ring susceptible to attack by potent nucleophiles under certain conditions.

The regioselectivity of SNAr is determined by two main factors: the stability of the intermediate Meisenheimer complex and the leaving group ability of the halide. youtube.com

Leaving Group Ability : In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. chemistrysteps.com The leaving group ability often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. chemistrysteps.com

Stabilization of the Intermediate : The negative charge of the Meisenheimer complex is best stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of attack.

In the target molecule, the fluorine atom is para to the bromine and ortho to the chlorine. Nucleophilic attack at the C-4 position (displacing fluoride) would place the negative charge on carbons C-3 and C-5. The charge at C-3 would be adjacent to the electron-withdrawing chlorine atom, providing some stabilization. Attack at C-3 (displacing chloride) or C-1 (displacing bromide) is less likely due to the poorer leaving group ability of Cl and Br in SNAr and potentially less favorable stabilization of the intermediate. Therefore, under forcing SNAr conditions (e.g., strong nucleophile, high temperature), substitution is most likely to occur regioselectively at the C-4 position, displacing the fluoride. researchgate.net

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful method for generating organometallic reagents, most commonly organolithiums. The reaction rate is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org This pronounced difference allows for highly selective exchange reactions on polyhalogenated substrates.

When 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C or lower), a rapid and selective exchange of the bromine atom at C-1 is expected to occur. nih.gov The C-Cl and C-F bonds will remain intact under these conditions. wikipedia.org

This generates a potent aryllithium nucleophile in situ. This intermediate can then be "trapped" by adding a suitable electrophile to the reaction mixture, leading to the formation of a new bond at the C-1 position. This two-step sequence provides a versatile route to a wide array of 1-substituted derivatives that might be difficult to access through other means.

Table 2: Potential Products from Halogen-Metal Exchange and Electrophilic Trapping

| Step 1: Reagent | Step 2: Electrophile (E+) | Resulting Functional Group at C-1 | Product Structure |

|---|---|---|---|

| n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) | 2-(Benzyloxy)-3-chloro-4-fluorobenzaldehyde |

| n-BuLi, THF, -78 °C | CO₂ (Carbon dioxide) | -COOH (Carboxylic Acid) | 2-(Benzyloxy)-3-chloro-4-fluorobenzoic acid |

| n-BuLi, THF, -78 °C | CH₃I (Iodomethane) | -CH₃ (Methyl) | 2-(Benzyloxy)-1-methyl-3-chloro-4-fluorobenzene |

| n-BuLi, THF, -78 °C | B(OCH₃)₃ (Trimethyl borate) | -B(OH)₂ (Boronic Acid) | (2-(Benzyloxy)-3-chloro-4-fluorophenyl)boronic acid |

Reactivity of the Benzyloxy Ether Group in 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

The benzyloxy group serves as a protecting group for the phenolic oxygen and also possesses its own reactive sites, namely the ether linkage and the benzylic C-H bonds.

Cleavage and Deprotection Strategies for the Benzyloxy Moiety

The benzyloxy group is a widely used protecting group for alcohols and phenols due to its stability under many conditions and the variety of methods available for its removal. organic-chemistry.org

Catalytic Hydrogenolysis : The most common method for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis. commonorganicchemistry.com This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient but has a significant drawback for this specific molecule: the conditions required for hydrogenolysis will also readily reduce the aryl bromide and aryl chloride bonds (dehalogenation). Selective debenzylation without affecting the C-Br or C-Cl bonds would be extremely challenging via this route. researchgate.net

Acidic Cleavage : Strong acids, such as HBr or trifluoroacetic acid (TFA), can cleave benzyl ethers. However, this method is often harsh and may not be compatible with substrates that are sensitive to strong acid. organic-chemistry.org

Oxidative Cleavage : Oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can selectively cleave benzyl ethers, especially those with electron-donating groups on the benzyl ring (e.g., p-methoxybenzyl). cdnsciencepub.com For unsubstituted benzyl ethers, this reaction can be less efficient but may be promoted by factors like photoirradiation. organic-chemistry.org More recent methods have utilized nitroxyl-radical catalysts for the oxidative deprotection of benzyl groups under mild conditions. researchgate.netnih.gov

Table 3: Common Deprotection Strategies for the Benzyloxy Group

| Method | Reagents | Product | Compatibility Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | 2-Bromo-3-chloro-4-fluorophenol (B8441060) | Not selective; will also cause dehalogenation. researchgate.net |

| Strong Acid Cleavage | HBr or BBr₃ | 2-Bromo-3-chloro-4-fluorophenol | Harsh conditions, potential for side reactions. |

| Oxidative Cleavage | DDQ | 2-Bromo-3-chloro-4-fluorophenol | Milder, neutral conditions; may offer better selectivity. cdnsciencepub.com |

Oxidative and Radical Reactions at the Benzylic Position

The two C-H bonds at the benzylic position (the carbon of the CH₂ group attached to both the phenyl ring and the ether oxygen) are activated and susceptible to both oxidative and radical reactions. libretexts.org

Oxidation : Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can aggressively oxidize the benzylic position. masterorganicchemistry.com In the case of a benzyl ether, this would lead to cleavage of the ether and formation of a benzoate (B1203000) ester, which would then be hydrolyzed under the reaction conditions to yield 2-bromo-3-chloro-4-fluorophenol and benzoic acid. The electronic nature of the substituted aromatic ring can influence the rate of oxidation. nih.gov

Radical Reactions : The benzylic C-H bonds are relatively weak, making them susceptible to homolytic cleavage and subsequent radical reactions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would be expected to cause bromination at the benzylic position. This would form 1-(bromophenylmethoxy)-2-bromo-3-chloro-4-fluorobenzene. This new benzylic bromide would be a highly reactive electrophile, susceptible to nucleophilic substitution reactions. Free radical bromination is known to be highly selective for the weakest C-H bond. masterorganicchemistry.com

Influence of Multiple Halogen and Benzyloxy Substituents on Aromatic Ring Reactivity and Electronic Properties

The reactivity and electronic properties of the aromatic ring in 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene are determined by the interplay of the electronic effects of its four substituents. Each substituent—benzyloxy, bromine, chlorine, and fluorine—influences the electron density of the benzene ring through a combination of inductive and resonance effects.

The benzyloxy group (-OCH₂Ph) is generally considered an activating group. The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be delocalized into the aromatic ring through resonance (+R effect), which is typically the dominant effect. This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

The cumulative effect of these substituents on 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene would be a complex balance of these activating and deactivating influences. The powerful activating effect of the benzyloxy group would be significantly tempered by the combined deactivating inductive effects of the three halogen atoms. This would result in an aromatic ring that is likely less reactive towards electrophiles than benzene itself, but potentially more reactive than a simple trihalobenzene.

The substitution pattern further complicates the electronic landscape. The benzyloxy group directs incoming electrophiles to the positions ortho and para to it. However, in this specific molecule, all available positions are substituted. Any reaction would, therefore, likely involve substitution of one of the existing groups or occur via a different reaction mechanism, such as nucleophilic aromatic substitution, if appropriate conditions are met.

Detailed Mechanistic Investigations of Key Transformations Involving 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

In the absence of specific studies on this compound, any discussion of reaction mechanisms remains speculative.

Kinetic Studies for Elucidating Reaction Pathways and Rate-Determining Steps

No kinetic studies for reactions involving 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene have been reported. To perform such a study, one would need to select a specific reaction, for instance, a nucleophilic aromatic substitution of one of the halogens. The rate of the reaction would be measured while systematically varying the concentrations of the reactants and catalyst (if any), as well as the temperature.

A hypothetical kinetic study for a nucleophilic aromatic substitution reaction might reveal a second-order rate law, with the rate being dependent on the concentrations of both the substrate and the nucleophile. This would be consistent with a bimolecular addition-elimination mechanism. The rate-determining step would likely be the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex, as this step involves the disruption of aromaticity.

Table 1: Hypothetical Rate Data for a Nucleophilic Aromatic Substitution Reaction

| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This data is purely illustrative and not based on experimental findings.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of reaction intermediates and transition states is crucial for a complete mechanistic understanding. For electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex), a carbocation intermediate where the aromaticity of the ring is temporarily lost. For 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, the stability of the possible arenium ions would determine the regioselectivity of the reaction, if any were to occur.

In the case of nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is enhanced by electron-withdrawing groups, which are abundant on the target molecule. Spectroscopic techniques such as NMR and IR, often at low temperatures, could potentially be used to detect and characterize such an intermediate.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and characterizing the structures and energies of transition states and intermediates. Such calculations could provide valuable insights into the preferred reaction mechanisms for this molecule. However, no such computational studies have been published.

Derivatization and Application As a Building Block for Complex Molecular Architectures

Synthesis of Diverse Functionalized Arenes and Heteroaromatic Systems Utilizing 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

The presence of bromine and chlorine atoms on the aromatic ring of 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of functionalized arenes and heteroaromatic systems. The differential reactivity of the C-Br and C-Cl bonds can often be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organoboron reagent with an aryl halide. 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene can be selectively coupled at the more reactive C-Br bond with various arylboronic acids to introduce a new aryl group. Subsequent coupling at the C-Cl bond under more forcing conditions can lead to unsymmetrical biaryl products. The synthesis of fluorinated biphenyl (B1667301) derivatives is of particular interest in the pharmaceutical and materials science industries. ugr.es

Heck Reaction: The Heck reaction allows for the arylation of alkenes. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org The bromo-substituted position of the title compound can react with a variety of alkenes in the presence of a palladium catalyst and a base to form substituted stilbenes and other vinylated arenes. This method is instrumental in extending the carbon framework and introducing unsaturated moieties.

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. wikipedia.orgresearchgate.netlibretexts.orgnih.gov This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. The resulting arylalkynes are valuable intermediates in the synthesis of more complex molecules, including conjugated polymers and pharmaceuticals.

Stille Coupling: The Stille reaction utilizes organotin reagents to form carbon-carbon bonds with aryl halides. wikipedia.orglibretexts.orgyoutube.comnih.gov It is known for its tolerance of a wide range of functional groups. This reaction can be employed to introduce alkyl, vinyl, or other aryl groups at the halogenated positions of 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene.

Below is a representative table of typical conditions for these cross-coupling reactions with similar aryl halides.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | 80-110 |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/piperidine | THF or DMF | 25-70 |

| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene or THF | 80-110 |

Incorporation into Polymeric Materials and Advanced Organic Frameworks for Tunable Properties

The multifunctional nature of 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene makes it a candidate for incorporation into polymeric structures and advanced organic frameworks. The halogen atoms provide reactive handles for polymerization reactions, while the benzyloxy and fluoro groups can impart desirable properties such as thermal stability, solubility, and specific electronic characteristics to the resulting materials.

One potential route for polymerization is through polycondensation reactions where the di-functionalized derivatives of the title compound are used as monomers. For example, after converting the bromo and chloro groups to other reactive functionalities such as boronic esters or amines, the resulting monomer can be copolymerized with other suitable comonomers to produce conjugated polymers. These materials are of interest for applications in organic electronics.

Furthermore, the rigid and well-defined structure of this substituted benzene (B151609) derivative makes it a potential building block for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By functionalizing the molecule with appropriate linking groups, it can be integrated into porous crystalline structures with tunable pore sizes and chemical environments, which are promising for applications in gas storage, separation, and catalysis.

Precursor for Optoelectronic Materials and Molecular Probes

The synthesis of novel organic materials with tailored optoelectronic properties is a rapidly growing field. The electronic nature of the benzene ring in 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene can be systematically modified through the selective substitution of its halogen atoms. The introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions can tune the HOMO and LUMO energy levels of the resulting molecules.

For instance, the introduction of conjugated moieties can lead to the formation of organic chromophores with potential applications as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the fluorine atom is often beneficial in such materials as it can enhance electron mobility and improve device stability. The benzyloxy group can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductor devices.

Additionally, by attaching fluorescent reporters to the scaffold of 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, it can serve as a core structure for the development of molecular probes. The photophysical properties of such probes can be designed to be sensitive to their local environment, allowing for the detection of specific analytes or the imaging of biological processes.

Role in the Convergent Synthesis of Biologically Relevant Scaffolds for In Vitro Assay Development

Convergent synthesis is a powerful strategy for the efficient construction of complex, biologically active molecules. 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene can serve as a key building block in such synthetic routes, where different fragments of a target molecule are synthesized separately and then coupled together in the later stages. This approach is particularly valuable in the development of libraries of compounds for in vitro assays.

The ability to sequentially and selectively functionalize the two different halogen atoms (bromine and chlorine) allows for the controlled introduction of various substituents. This enables the rapid generation of a diverse set of analogs from a common intermediate, which can then be screened for biological activity.

Preparation of Precursors for Enzyme Inhibitor Libraries or Receptor Modulators

Many enzyme inhibitors and receptor modulators feature a polysubstituted aromatic core. The scaffold provided by 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene is well-suited for the synthesis of precursors for such libraries. For example, one of the halogen atoms can be used as an anchor point to attach the molecule to a solid support for combinatorial synthesis. The remaining halogen can then be elaborated through a series of reactions to introduce different pharmacophoric groups. Finally, cleavage of the benzyloxy protecting group can reveal a phenol, which can be further functionalized or may be a key interacting group with the biological target.

The following table illustrates a hypothetical synthetic sequence for generating a library of potential enzyme inhibitors.

| Step | Reaction | Reagents | Purpose |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Introduce diversity at the C-Br position |

| 2 | Buchwald-Hartwig Amination | Amine, Pd catalyst | Introduce diversity at the C-Cl position |

| 3 | Deprotection | H₂, Pd/C | Unmask the phenolic hydroxyl group |

Utilization in Ligand Synthesis for Catalysis and Coordination Chemistry

The development of new ligands is crucial for advancing the field of catalysis and coordination chemistry. The rigid framework and multiple substitution sites of 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene make it an attractive starting material for the synthesis of novel ligand architectures.

By introducing coordinating groups such as phosphines, pyridines, or carboxylates at the halogenated positions, new mono- or bidentate ligands can be prepared. The steric and electronic properties of these ligands can be fine-tuned by the choice of substituents introduced. For example, the bulky benzyloxy group can create a specific steric environment around a metal center, which can influence the selectivity of a catalytic reaction. The fluorine atom can also modulate the electronic properties of the ligand, which in turn affects the reactivity of the metal complex.

These custom-designed ligands can be used to prepare novel transition metal complexes with potential applications in homogeneous catalysis, such as in cross-coupling reactions, hydrogenations, or polymerizations.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Benzyloxy 1 Bromo 3 Chloro 4 Fluorobenzene and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of a molecule by providing its exact mass with high precision. For 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, HRMS would be expected to yield a molecular ion peak corresponding to the exact mass of the C13H9BrClFO isotope.

Table 1: Predicted HRMS Data for 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₃H₉⁷⁹Br³⁵ClFO | [M]⁺ | 313.9564 |

| C₁₃H₉⁸¹Br³⁵ClFO | [M+2]⁺ | 315.9543 |

| C₁₃H₉⁷⁹Br³⁷ClFO | [M+2]⁺ | 315.9535 |

This is an interactive data table. You can sort and filter the data.

The fragmentation pathways of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene under mass spectrometric analysis can provide significant structural information. A common fragmentation pattern for benzylic ethers involves the cleavage of the benzylic C-O bond. This would likely result in the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a characteristic and often abundant peak for compounds containing a benzyl (B1604629) group. The remaining substituted phenoxy radical could then undergo further fragmentation. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and electronic environment of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and the substituted benzene (B151609) rings, as well as a characteristic signal for the benzylic methylene (B1212753) protons. The protons on the highly substituted benzene ring would likely appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The benzylic protons would typically appear as a singlet around 5.0-5.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the carbons of the benzyl group and the substituted benzene ring. The chemical shifts of the carbons in the halogenated ring are influenced by the electronegativity and position of the substituents. Halogen-carbon bonds can cause splitting of ¹³C NMR chemical shifts, particularly for the carbon directly bonded to fluorine.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, a single resonance would be expected. The chemical shift of this signal is sensitive to the electronic environment and can be used to confirm the substitution pattern on the aromatic ring.

Table 2: Predicted NMR Data for 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.5 | Multiplet |

| ¹H (Benzylic CH₂) | 5.0 - 5.5 | Singlet |

| ¹³C (Aromatic) | 110 - 160 | Multiple signals |

| ¹³C (Benzylic CH₂) | ~70 | Single signal |

This is an interactive data table. You can sort and filter the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra serve as a "fingerprint" for the compound and can be used to identify specific functional groups.

For 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, characteristic IR and Raman bands would be expected for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-O-C stretching of the ether linkage. The substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.comspectra-analysis.com The presence of C-Br, C-Cl, and C-F bonds would also give rise to characteristic vibrations in the fingerprint region of the spectrum.

Table 3: Predicted IR and Raman Active Vibrational Modes for 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch | 1250 - 1050 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of the molecule. For 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, an X-ray crystal structure would unambiguously establish the substitution pattern on the benzene ring.

Furthermore, the analysis of the crystal packing can reveal important information about intermolecular interactions, such as π-π stacking between the aromatic rings and halogen bonding, which can influence the physical properties of the compound. While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Advanced Chromatographic Techniques (HPLC, GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are essential for assessing the purity of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. It is well-suited for the analysis of non-volatile and thermally unstable compounds. patsnap.com A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase, to separate the target compound from any starting materials, byproducts, or degradation products. The purity can be determined by integrating the peak area of the analyte relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. patsnap.com For 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, GC-MS could be used to separate it from other volatile impurities. The mass spectrometer provides identification of the separated components based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples HPLC with mass spectrometry, offering a powerful tool for the analysis of a wide range of compounds. It is particularly useful for analyzing compounds that are not amenable to GC. nih.gov LC-MS can provide both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, allowing for confident identification and quantification of the target compound and any impurities.

Theoretical and Computational Chemistry Studies on 2 Benzyloxy 1 Bromo 3 Chloro 4 Fluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Molecular Orbitals, and Energetics

The electronic structure is heavily influenced by the interplay of its substituents. The benzyloxy group (-OCH₂C₆H₅) generally acts as an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the halogen atoms (bromine, chlorine, and fluorine) are electron-withdrawing through the inductive effect due to their high electronegativity, which decreases the electron density of the ring. libretexts.org However, they can also participate in resonance by donating lone pair electrons. libretexts.org This complex push-pull of electrons creates a unique electronic landscape across the molecule.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely map this landscape. researchgate.net The resulting molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and reactivity. For polyhalogenated benzenes, the number and type of halogens significantly influence these orbital energies. nih.gov A hypothetical table of calculated electronic properties, based on trends observed in similar molecules, is presented below.

Table 1: Predicted Electronic Properties of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: These values are hypothetical and estimated based on computational studies of similar halogenated aromatic ethers. Actual values would require specific DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping of the Compound

The conformational flexibility of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene is primarily due to the rotation around the single bonds within the benzyloxy group, specifically the C(aryl)-O, O-CH₂, and CH₂-C(phenyl) bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. libretexts.org

The potential energy surface (PES) is a conceptual map that relates the molecule's energy to its geometry. libretexts.org By systematically changing key dihedral angles and calculating the corresponding energy, a PES can be generated. For this compound, the crucial dihedral angles would be C1-C2-O-C(methylene) and C2-O-C(methylene)-C(phenyl).

Computational studies on similar molecules, such as anisole (B1667542) and other benzyl (B1604629) ethers, show that the orientation of the ether linkage relative to the aromatic ring is a key determinant of stability. aip.orgnih.gov Steric hindrance between the methylene (B1212753) hydrogens of the benzyl group and the bulky halogen atoms (especially bromine and chlorine) at the adjacent positions on the benzene (B151609) ring would likely be a major factor governing the preferred conformation. researchgate.net The most stable conformer would adopt a geometry that minimizes these steric clashes while optimizing electronic interactions. The PES would reveal the energy barriers between different conformers, providing insight into the dynamics of their interconversion. aip.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Computational Models

Computational models are invaluable for predicting how a molecule will behave in a chemical reaction. For an aromatic compound like 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, a primary concern is predicting the site of electrophilic aromatic substitution (EAS).

The regioselectivity of EAS is determined by the combined directing effects of the substituents on the benzene ring.

Benzyloxy group: Strongly activating and ortho, para-directing.

Halogens (F, Cl, Br): Deactivating due to their inductive effect but ortho, para-directing due to resonance. libretexts.org

The positions on the ring are C5 and C6. The C1, C2, C3, and C4 positions are already substituted. The benzyloxy group at C2 would strongly direct incoming electrophiles to the C6 (ortho) position. The halogens at C1, C3, and C4 would also exert their influence.

Modern computational methods can quantify the reactivity of each available carbon atom. Approaches like the RegioSQM method calculate the proton affinity of each aromatic carbon; the site with the highest proton affinity (lowest free energy upon protonation) is predicted to be the most reactive. rsc.org Machine learning models, trained on large datasets of known reactions, can also predict regioselectivity with high accuracy. rsc.orgchemrxiv.org These models often use calculated atomic charges or other quantum chemical descriptors as input. acs.org

Based on the powerful activating effect of the benzyloxy group, the C6 position is the most probable site for electrophilic attack. The C5 position is meta to the benzyloxy group and ortho/para to several deactivating halogens, making it less favorable.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C5 | Low | Meta to activating benzyloxy group; influenced by multiple deactivating halogens. |

Note: This prediction is qualitative. Quantitative predictions would require specific calculations of reaction barriers or intermediate stabilities.

Molecular Dynamics Simulations for Understanding Conformation, Dynamics, and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the molecule's behavior over time, including its dynamics and interactions with other molecules (e.g., in a solvent). amanote.com

An MD simulation of 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene would model the movements of its atoms over time based on a force field that describes the intramolecular and intermolecular forces. researchgate.net This would allow for the observation of conformational changes in the benzyloxy group as it rotates and flexes in a simulated environment, such as a box of water or an organic solvent. benthamdirect.com

Furthermore, MD simulations are crucial for understanding the non-covalent interactions that govern how the molecule interacts with its neighbors. Key interactions for this compound would include:

π-π Stacking: The interaction between the two aromatic rings (the substituted benzene and the phenyl group of the benzyloxy moiety), which could lead to aggregation in solution. mdpi.com

Halogen Bonding: The interaction where a halogen atom acts as an electrophilic "σ-hole" donor to an electron-rich site on another molecule. nih.govrsc.org The bromine and chlorine atoms in the molecule could participate in such interactions.

Van der Waals Forces and Dipole-Dipole Interactions: These general intermolecular forces would also play a significant role in the molecule's condensed-phase behavior. mdpi.com

MD simulations can quantify the strength and prevalence of these interactions, providing a molecular-level picture of the compound's physical properties.

Cheminformatics Approaches for Establishing Structure-Reactivity Relationships within Polyhalogenated Benzyloxybenzene Series

Cheminformatics applies computational methods to analyze large datasets of chemical compounds to find relationships between their structure and their properties. A key tool in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

To understand the 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene in a broader context, one could perform a QSAR study on a series of related polyhalogenated benzyloxybenzenes. This would involve:

Creating a Dataset: Synthesizing or computationally generating a library of analogous compounds with variations in the number, type, and position of halogen substituents.

Calculating Descriptors: For each molecule in the series, a wide range of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges). qsardb.orgnih.gov

Modeling: A statistical or machine learning model would be trained to find a mathematical equation that relates the descriptors to a specific property of interest (e.g., reactivity in a certain reaction, binding affinity to a biological target).

Future Research on 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene: A Roadmap for Innovation

The highly substituted aromatic compound, 2-(benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, is emerging as a versatile building block in synthetic chemistry. Its unique arrangement of functional groups—a bulky benzyloxy ether, and three distinct halogen atoms—offers a rich platform for the development of novel materials and pharmaceuticals. This article explores the promising future research directions and potential applications for this intriguing molecule, focusing on advancements in its synthesis, derivatization, and integration into cutting-edge chemical technologies.

Q & A

Q. What are the key considerations for synthesizing 2-(Benzyloxy)-1-bromo-3-chloro-4-fluorobenzene, and how can competing substitution reactions be minimized?

- Methodological Answer : The synthesis of polyhalogenated aromatic compounds requires careful planning of substitution order. For this compound, the benzyloxy group (electron-donating) at position 2 may direct electrophilic substitution to the para position (position 5), which is unsubstituted in the target molecule. To avoid unwanted reactivity:

- Introduce the bromo group first via directed ortho-metalation (DoM) or electrophilic bromination under controlled conditions.

- Use protective groups for the hydroxyl group before halogenation steps (e.g., benzyl ether formation, as seen in related benzyloxy-substituted compounds ).

- Chlorination and fluorination can be achieved via diazonium salt intermediates or halogen-exchange reactions (e.g., using CuCl or KF).

- Monitor regioselectivity using NMR to confirm substitution patterns .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold, as per industry standards for intermediates ).

- Structural Confirmation :

- NMR : H and C NMR to verify substituent positions. The benzyloxy group’s protons (~4.5–5.5 ppm) and aromatic splitting patterns are critical.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray studies (as demonstrated for structurally similar halogenated aromatics ).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] for CHBrClFO).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (as per SDS guidelines ).

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving bromine or chlorine sources.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste .

- First Aid : Immediate flushing with water for skin/eye exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How does the electronic nature of substituents influence further functionalization of this compound?

- Methodological Answer :

- The bromo group at position 1 is a potential site for cross-coupling (e.g., Suzuki-Miyaura reactions), but the adjacent electron-withdrawing chloro and fluoro groups may deactivate the ring.

- Use Pd-catalyzed conditions with strong bases (e.g., CsCO) to enhance reactivity.

- The benzyloxy group can act as a directing group for C–H activation but may require deprotection for further modifications .

- Computational modeling (DFT) can predict regioselectivity in further substitutions .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?

- Methodological Answer :

- Case Study : If H NMR suggests overlapping peaks for aromatic protons, use 2D NMR (COSY, HSQC) to assign signals. For example, the fluoro substituent at position 4 causes deshielding of adjacent protons, which may conflict with predicted shifts.

- X-ray Validation : Cross-validate NMR assignments with X-ray crystallography data, as done for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene .

- Dynamic Effects : Consider rotational barriers of the benzyloxy group, which may cause signal broadening in NMR at room temperature .

Q. What strategies optimize the stability of this compound under storage or reaction conditions?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the benzyloxy group or halogen displacement.

- Light Sensitivity : Protect from UV light, as polyhalogenated aromatics may undergo photodecomposition.

- Reaction Solvents : Use anhydrous DMF or THF for reactions involving strong bases/nucleophiles to avoid side reactions .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Step Optimization :

- Halogenation : Screen metal catalysts (e.g., CuBr for bromination) and temperatures to maximize efficiency.

- Protection/Deprotection : Replace benzyloxy with a more stable protecting group (e.g., SEM) if side reactions occur .

- Byproduct Analysis : Use LC-MS to identify intermediates and adjust stoichiometry. For example, over-halogenation can be minimized by limiting reagent equivalents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.